![molecular formula C21H18BrNO7S B3743739 Diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3743739.png)
Diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Descripción general
Descripción
Diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a unique combination of chromene, thiophene, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 6-bromo-2-oxochromene-3-carboxylic acid: This can be achieved through the bromination of 2-oxochromene-3-carboxylic acid using bromine in acetic acid.
Amidation: The 6-bromo-2-oxochromene-3-carboxylic acid is then reacted with an amine to form the corresponding amide.
Coupling with 3-methylthiophene-2,4-dicarboxylic acid: The amide is then coupled with diethyl 3-methylthiophene-2,4-dicarboxylate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom on the chromene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chromene and thiophene moieties could play a role in binding to biological targets, while the ester groups may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
- Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 6-bromo-2-oxochromene-3-carboxamide derivatives
Comparison: Diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of both chromene and thiophene rings, which can confer distinct electronic and steric properties. This makes it potentially more versatile in applications compared to compounds with only one of these rings.
Propiedades
IUPAC Name |
diethyl 5-[(6-bromo-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO7S/c1-4-28-20(26)15-10(3)16(21(27)29-5-2)31-18(15)23-17(24)13-9-11-8-12(22)6-7-14(11)30-19(13)25/h6-9H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKWGRGPRFPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


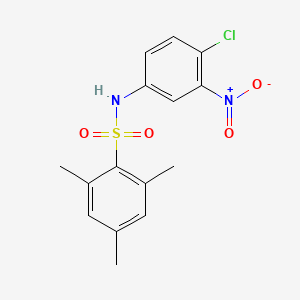

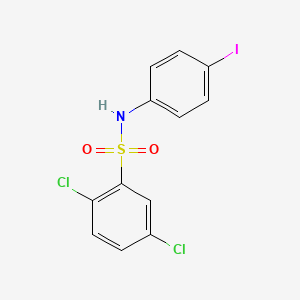
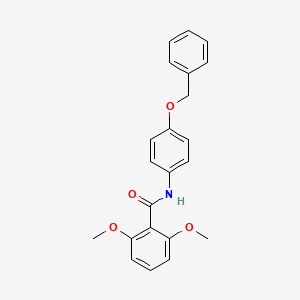
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3743684.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3743688.png)
![N-[4-(BENZYLOXY)PHENYL]-2-NITROBENZENE-1-SULFONAMIDE](/img/structure/B3743695.png)
![N-[4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B3743703.png)
![N,N-diethyl-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-18-sulfonamide](/img/structure/B3743708.png)

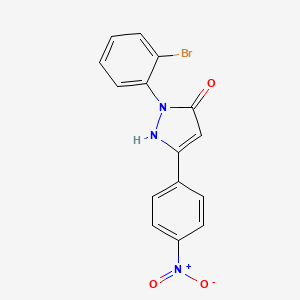
![N-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3743733.png)
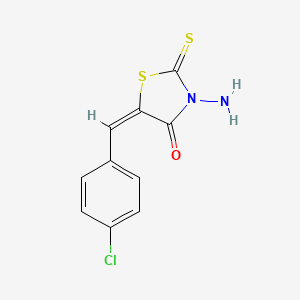
![(3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3743749.png)
